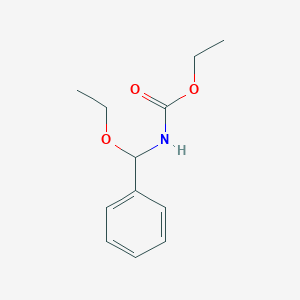

Ethyl ethoxy(phenyl)methylcarbamate

Description

Ethyl ethoxy(phenyl)methylcarbamate is a synthetic carbamate derivative characterized by a phenyl group substituted with ethoxy and methylcarbamate moieties. Its structure comprises an ethyl carbamate group (-NHCOOCH₂CH₃) attached to a methylene bridge linked to an ethoxy-substituted phenyl ring. For instance, describes catalyst-free aqueous ethanol-mediated synthesis of carbamate derivatives, which could be adapted for this compound . Similarly, outlines the synthesis of ethyl carbamates via reactions involving azido intermediates and pyrimidine scaffolds, providing insights into feasible synthetic routes .

The compound’s physicochemical properties—such as solubility in organic solvents, melting point, and spectral characteristics (e.g., NMR, HRMS)—can be inferred from structurally related analogs. For example, compounds in exhibit melting points ranging from 207°C to 225°C, suggesting moderate thermal stability . Ethyl ethoxy(phenyl)methylcarbamate may share comparable stability, making it suitable for pharmaceutical or agrochemical applications where carbamates are commonly used as intermediates or bioactive agents.

Propriétés

Formule moléculaire |

C12H17NO3 |

|---|---|

Poids moléculaire |

223.27g/mol |

Nom IUPAC |

ethyl N-[ethoxy(phenyl)methyl]carbamate |

InChI |

InChI=1S/C12H17NO3/c1-3-15-11(13-12(14)16-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,13,14) |

Clé InChI |

LJNNZSRYFSUNMJ-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CC=C1)NC(=O)OCC |

SMILES canonique |

CCOC(C1=CC=CC=C1)NC(=O)OCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Impact :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Compounds like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () show enhanced stability (mp 206–208°C) due to nitro groups, which increase crystallinity .

- Hydroxy Groups: Methyl (3-hydroxyphenyl)carbamate () is associated with distinct toxicological profiles, as methyl carbamate is a known rodent carcinogen .

Physicochemical and Spectral Properties

- Melting Points : Ethyl carbamate derivatives with aromatic substituents generally exhibit higher melting points (200–225°C) compared to aliphatic analogs due to π-π stacking and hydrogen bonding (e.g., compounds in and ) .

- Spectroscopic Data :

- ¹H NMR : Aromatic protons in ethyl ethoxy(phenyl)methylcarbamate would resonate at δ 6.8–7.5 ppm (similar to phenyl carbamates in ), while ethoxy groups show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂) .

- HRMS : Molecular ion peaks [M+H]⁺ are typically observed, as demonstrated for pyrimidine-based carbamates in (e.g., m/z 407.1224 for 4f) .

Research Findings and Data Tables

Table 3.1: Analytical Methods for Carbamate Detection

| Matrix | Method | Column | LOD (μg/L) | Reference |

|---|---|---|---|---|

| Alcoholic beverages | GC-ECD | DBWAX-30W | 1–5 | |

| Wines | HPLC-FLD | C18 | 0.5–2 | |

| Synthetic derivatives | HRMS | Not applicable | <1 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.